Ethyl 1-(furan-3-ylmethyl)piperidine-2-carboxylate
Overview
Description
Ethyl 1-(furan-3-ylmethyl)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a furan ring attached to the piperidine moiety via a methylene bridge, and an ethyl ester group at the second position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(furan-3-ylmethyl)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-3-ylmethyl halide reacts with the piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations .
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and Lewis acids are often employed for substitution reactions.
Major Products:
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Various substituted piperidines.
Substitution: Halogenated furan and piperidine derivatives.
Scientific Research Applications
Ethyl 1-(furan-3-ylmethyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe to study biological processes involving piperidine and furan derivatives.
Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of ethyl 1-(furan-3-ylmethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and ion channels that are involved in various physiological processes.
Pathways: The compound can modulate signaling pathways related to inflammation, pain, and microbial activity.
Comparison with Similar Compounds
Ethyl 1-(furan-3-ylmethyl)piperidine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 1-(furan-2-ylmethyl)piperidine-3-carboxylate: This compound has a similar structure but differs in the position of the furan ring attachment and the ester group.
Piperidine-3-carboxylate derivatives: These compounds share the piperidine core but have different substituents at various positions.
Furan derivatives: Compounds with a furan ring attached to different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-(furan-3-ylmethyl)piperidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-17-13(15)12-5-3-4-7-14(12)9-11-6-8-16-10-11/h6,8,10,12H,2-5,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUJGTBKFHCQLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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